molecular formula C9H12ClN3O B1437766 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol CAS No. 1135283-15-6

5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol

Cat. No. B1437766
M. Wt: 213.66 g/mol
InChI Key: UWQVOKUBVYDGMW-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol (CMPP) is a synthetic organic compound that has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, as well as in some clinical trials. CMPP is a small molecule that is structurally similar to the neurotransmitter dopamine, and it has been found to have a range of effects on the central nervous system.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of pyrimidin-4-ols with nitrogen functionality, including compounds similar to 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol, has been explored, demonstrating various approaches and outcomes depending on the starting compounds and reaction conditions (Harnden & Hurst, 1990).

  • Chemical Reactions and Derivatives : Research has shown that reactions involving pyrimidin-4(3H)-one, a compound structurally related to 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol, can lead to a variety of derivatives with potential biological activities, such as plant growth stimulation (Pivazyan et al., 2019).

  • Novel Compound Formation : The interaction of similar pyrimidines with other chemicals like phosgene has been studied, leading to the formation of novel compounds, which could be relevant for further pharmacological research (Yale & Spitzmiller, 1977).

Potential Biological and Pharmacological Applications

  • Biological Activity Screening : Various derivatives of pyrimidines, akin to 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol, have been synthesized and screened for biological activities such as antimicrobial properties, indicating the potential for developing new therapeutic agents (Abdel-rahman et al., 2002).

  • Anticancer Activity : Compounds structurally related to 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol have shown promise in anticancer activity studies, suggesting a potential area of application for similar compounds (Gaonkar et al., 2018).

properties

IUPAC Name

5-chloro-2-methyl-4-pyrrolidin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-11-8(7(10)9(14)12-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQVOKUBVYDGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)Cl)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206037
Record name 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinol

CAS RN

1135283-15-6
Record name 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methyl-6-(1-pyrrolidinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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